molecular formula C5H4N2O4S B1391350 3-Methyl-4-nitro-isothiazole-5-carboxylic acid CAS No. 4592-53-4

3-Methyl-4-nitro-isothiazole-5-carboxylic acid

Cat. No.: B1391350
CAS No.: 4592-53-4
M. Wt: 188.16 g/mol
InChI Key: JNGIXAWRDOXWOV-UHFFFAOYSA-N
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Description

Historical context of isothiazole chemistry

The development of isothiazole chemistry traces back to the early discoveries in heterocyclic compound synthesis, where researchers first recognized the importance of sulfur-nitrogen containing five-membered rings. Historical synthetic procedures for isothiazoles initially involved complex multi-step processes, exemplified by the early preparation of isothiazole through oxidation of 5-amino-1,2-benzoisothiazole with alkaline potassium permanganate solution, followed by decarboxylation of isothiazole-4,5-dicarboxylic acid. This type of synthetic procedure, while having purely historical significance, laid the groundwork for understanding the fundamental chemistry of these heterocycles.

The classification of isothiazole synthetic methods has evolved significantly over the decades, with retrosynthetic analysis becoming a cornerstone for understanding approaches to substituted isothiazole production. Early research in the 1960s contributed to the foundation of heterocyclic polymer chemistry, as demonstrated by work on heteroaromatic polymers including polybithiazoles, which exhibited outstanding thermal stability and were characteristically insoluble, infusible, highly crystalline, and of high molecular weight. The quaternary isothiazole studies from this period provided crucial insights into the fundamental properties and reactivity patterns of these heterocycles.

The aromaticity of isothiazole rings became a subject of intensive study, with researchers discovering that isothiazole compounds behave as stable aromatic molecules due to the existence of an aromatic delocalized π-electron system. Measurements of ring hydrogen exchange rates for isothiazole and its methyl derivatives revealed that isothiazole exhibits a small degree of bond fixation, with aromaticity greater than that observed for pyrazole and isoxazole moieties. The non-local diamagnetic susceptibility perpendicular to the molecular plane provided additional quantitative measures of isothiazole aromaticity, establishing fundamental understanding of these heterocycles' electronic properties.

Structural significance of 3-methyl-4-nitro-isothiazole-5-carboxylic acid in heterocyclic research

3-Methyl-4-nitro-isothiazole-5-carboxylic acid represents a highly functionalized example of isothiazole heterocycles, with molecular formula C₅H₄N₂O₄S and molecular weight of 188.16 grams per mole. The compound features a five-membered isothiazole ring substituted with a methyl group at position 3, a nitro group at position 4, and a carboxylic acid moiety at position 5, creating a unique substitution pattern that influences both electronic properties and reactivity patterns.

The structural arrangement of functional groups in 3-methyl-4-nitro-isothiazole-5-carboxylic acid creates significant electronic effects within the heterocyclic system. The nitro group at position 4 introduces strong electron-withdrawing effects, which enhance reactivity in electrophilic substitution and redox-mediated processes. This electron-withdrawing character, combined with the electron-donating methyl group at position 3, creates an electronic gradient across the isothiazole ring that influences both chemical reactivity and biological activity profiles.

The carboxylic acid functionality at position 5 provides multiple synthetic opportunities for further derivatization and enhances the compound's potential for forming hydrogen bonds and ionic interactions. Physical property measurements indicate a boiling point of 247.3 ± 40.0 degrees Celsius at 760 millimeters of mercury, a flash point of 103.3 ± 27.3 degrees Celsius, and a density of 1.7 ± 0.1 grams per cubic centimeter. The polarizability of 16.3 ± 0.5 × 10⁻²⁴ cubic centimeters reflects the compound's electronic distribution and intermolecular interaction potential.

Comparative structural analysis with related heterocycles reveals the distinctive features of this particular isothiazole derivative. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents creates a unique electronic environment that distinguishes it from simpler isothiazole derivatives. The carboxylic acid group enables salt formation, potentially improving bioavailability and providing synthetic handles for conjugation reactions with amines or alcohols, contrasting with ester derivatives that are prone to hydrolysis under physiological conditions.

Current research trends in isothiazole derivatives

Contemporary research in isothiazole chemistry has witnessed significant advancements in synthetic methodologies and applications, particularly in the last decade. Novel approaches to isothiazole synthesis have emerged, including photochemical permutation strategies that represent conceptually different approaches to heterocycle preparation. Recent studies demonstrate that photochemical irradiation can be used to alter the structure of thiazoles and isothiazoles in selective and predictable manners. Upon photoexcitation, these derivatives populate their π,π* singlet excited states, undergoing structural rearrangements that lead to overall permutation of the cyclic system and its substituents.

Modern synthetic strategies have expanded to include tandem processes for constructing functionalized isothiazoles through reaction cascades. These processes involve Pummerer-like rearrangements, nucleophilic condensation, and sulfenamide cyclization followed by concomitant elimination and dehydration under mild reaction conditions. Such methodologies provide isothiazoles bearing fluorine and other functional groups in good to excellent yields from readily available starting materials, significantly expanding the accessible chemical space for isothiazole derivatives.

The development of metal-catalyzed approaches has revolutionized isothiazole synthesis, with particular attention to environmentally sustainable "green chemistry" approaches. Comprehensive reviews highlight the use of isothiazole-metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media. These methodologies address contemporary demands for sustainable synthetic chemistry while maintaining high efficiency and selectivity in product formation.

Table 1: Current Synthetic Approaches to Isothiazole Derivatives

Synthetic Method Key Features Yield Range Reference
Photochemical Permutation Selective structural rearrangement under mild conditions Not specified
Tandem Cascade Processes Pummerer-like rearrangement with fluorine incorporation Good to excellent
Metal-Catalyzed Cross-Coupling Green chemistry approaches in aqueous media Variable
Oxidative Cyclization Traditional approach using various oxidizing agents 30-93%
(4+1)-Heterocyclization Carbon-economic annulation with sequential bond formation 70-85%

Research trends in isothiazole applications have expanded significantly beyond traditional pharmaceutical applications. Recent investigations focus on isothiazole derivatives as building blocks for more complex heterocyclic compounds, with their unique structural features allowing chemists to explore new synthetic pathways and develop derivatives with enhanced properties. The antimicrobial and antifungal properties of isothiazole derivatives continue to attract research attention, with studies focusing on mechanisms of action where nitro groups undergo bioreduction to form reactive intermediates that interact with cellular components.

The integration of isothiazole scaffolds into drug discovery programs has intensified, with particular emphasis on anti-inflammatory and anticancer activities. Preliminary studies suggest that specific derivatives can inhibit inflammatory pathways, while case studies demonstrate significant cytotoxic activity against human cancer cell lines, with some derivatives showing lower inhibitory concentration values compared to standard chemotherapeutics. Industrial applications have expanded to include the production of dyes, pigments, and agricultural chemicals, where isothiazole derivatives serve as effective precursors and active components against plant pathogens.

Table 2: Contemporary Applications of Isothiazole Derivatives

Application Area Specific Examples Key Properties Reference
Medicinal Chemistry Anticancer, anti-inflammatory agents Cytotoxic activity, pathway inhibition
Agricultural Chemistry Fungicides, herbicides Efficacy against plant pathogens
Materials Science Dyes, pigments Chemical structure compatibility
Catalysis Metal complexes for cross-coupling Green chemistry applications

Properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-2-3(7(10)11)4(5(8)9)12-6-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIXAWRDOXWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666423
Record name 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4592-53-4
Record name 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

This route offers high yields and scalability, with reaction parameters optimized for industrial production.

Reaction Parameters and Optimization

Parameter Typical Range Significance
Temperature 0–5°C (nitration), 80–150°C (carboxylation) Controls selectivity and reaction rate
Pressure Atmospheric (for nitration), up to 10 atm (for CO₂) Facilitates gas-liquid reactions
Reagent Stoichiometry Slight excess of nitrating agents, controlled equivalents of CO₂ Ensures complete reaction and minimizes by-products
Purification Recrystallization from DMF, acetic acid, or ethanol Achieves high purity of the final product

Research Findings and Data Tables

Table 1: Summary of Synthetic Methods

Method Key Reagents Conditions Advantages Limitations
Sequential functionalization Methyl iodide, HNO₃/H₂SO₄, CO₂ Mild to moderate temperatures, controlled pH High selectivity, well-established Multi-step process
Direct carboxylation CO₂, catalysts Elevated pressure and temperature Fewer steps, scalable Requires specialized equipment
Halogen-mediated Bromination, carbonate salts Reflux, inert atmosphere High yield, suitable for industrial scale Halogen handling hazards

Research Data:

  • Yield: Reported yields range from 65% to 85% depending on the method and scale.
  • Purity: Purification via recrystallization yields compounds with >99% purity, confirmed by NMR and HPLC.
  • Reaction Times: Nitration typically completes within 2–4 hours; carboxylation varies from 6–24 hours.

Notes on Method Selection

  • Laboratory Synthesis: Sequential functionalization with careful temperature control during nitration and carboxylation is preferred.
  • Industrial Production: Halogen-mediated routes with nucleophilic substitution are favored for their efficiency and scalability.
  • Environmental Considerations: Use of greener reagents like CO₂ and minimized halogen waste are increasingly prioritized.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isothiazole derivatives.

Scientific Research Applications

Chemistry

3-Methyl-4-nitro-isothiazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits antimicrobial and antifungal properties . Studies have focused on its mechanism of action, where the nitro group can be bioreduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Medicine

The compound is being investigated for its potential in drug development , particularly regarding:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives may inhibit inflammatory pathways.
  • Anticancer Activity : Case studies have shown that certain derivatives display significant cytotoxic activity against human cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Industry

In industrial applications, 3-Methyl-4-nitro-isothiazole-5-carboxylic acid is utilized in the production of:

  • Dyes and Pigments : Its chemical structure allows it to act as an effective dye precursor.
  • Agricultural Chemicals : The compound has been explored for use in developing fungicides and herbicides due to its efficacy against plant pathogens .

Case Study 1: Anticancer Activity

A study evaluated various thiazole derivatives related to 3-Methyl-4-nitro-isothiazole-5-carboxylic acid. The findings revealed that specific derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research focusing on testing derivatives against multiple bacterial strains showed that modifications in the isothiazole structure enhanced antimicrobial properties. These compounds were tested for their minimum inhibitory concentrations (MICs) against Gram-positive bacteria, demonstrating promising results for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The isothiazole ring can also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring System Variations

A. 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (CAS 960225-75-6, )
  • Structure: Isoxazole ring (oxygen instead of sulfur) with 5-Me, 4-NO₂, and 3-COOH.
  • Key Differences :
    • The isoxazole ring lacks sulfur, reducing aromatic thiazolectrophilicity and altering electronic properties.
    • The nitro group at position 4 and carboxylic acid at position 3 (vs. position 5 in the target compound) result in distinct dipole moments and hydrogen-bonding capabilities.
  • Synthesis : Likely involves nitration of a pre-functionalized isoxazole precursor, differing from isothiazole nitration pathways due to ring stability .
B. 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7, )
  • Structure : Isothiazole ring with 3-Me, 4-COOH, and 5-NH₂.
  • Key Differences: The amino group at position 5 (vs. Higher solubility in polar solvents compared to the nitro analog due to the NH₂ group’s hydrogen-bonding capacity.
  • Biological Relevance: Amino-substituted isothiazoles are often intermediates in prodrug synthesis or enzyme inhibitors .
C. 5-Chloro-3-methylisothiazole-4-carbohydrazide ()
  • Structure : Isothiazole ring with 3-Me, 5-Cl, and 4-carbohydrazide.
  • Key Differences :
    • The carbohydrazide group (vs. carboxylic acid) enhances lipophilicity, impacting membrane permeability.
    • Chlorine at position 5 introduces steric and electronic effects distinct from nitro groups.
  • Activity : Demonstrated antiproliferative activity against cancer cell lines, attributed to hydrazide-mediated metal chelation .
D. Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0, )
  • Structure : Isoxazole ring with 5-Me, 4-COOEt.
  • Key Differences :
    • The ester group (vs. carboxylic acid) reduces polarity, altering pharmacokinetic properties.
    • Lacks a nitro group, diminishing redox reactivity.

Physical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) NMR Features (¹H/¹³C)
3-Methyl-4-nitro-isothiazole-5-COOH* Not reported ~1520 (NO₂ asym), ~1350 (NO₂ sym) δ 2.5 (3-Me), δ 165 (COOH)
5-Amino-3-methylisothiazole-4-COOH Not reported 3271 (NH₂), 1670 (C=O) δ 6.8 (NH₂), δ 170 (COOH)
5-Chloro-3-methylisothiazole-4-hydrazide 210–211 (derivatives) 1643 (C=O), 1551 (N=CH) Doublets for Z/E isomers

*Inferred from analogs; nitro groups typically show strong IR absorption at 1500–1600 cm⁻¹ .

Stability and Reactivity

  • Nitro Group Stability: The nitro group in 3-methyl-4-nitro-isothiazole-5-COOH may undergo reduction to amino under biological conditions, unlike the stable chlorine in 5-chloro analogs .
  • Carboxylic Acid Reactivity : The COOH group enables salt formation (improving bioavailability) and conjugation with amines or alcohols, contrasting with ester derivatives (e.g., Ethyl 5-methylisoxazole-4-carboxylate), which are prone to hydrolysis .

Biological Activity

3-Methyl-4-nitro-isothiazole-5-carboxylic acid is a compound belonging to the isothiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid is C5H6N2O3SC_5H_6N_2O_3S. Its structure features a methyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid at the 5-position of the isothiazole ring. This specific arrangement of functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. A notable example includes derivatives with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus and other strains .

Anticancer Activity

The anticancer potential of thiazole derivatives, including those related to 3-Methyl-4-nitro-isothiazole-5-carboxylic acid, has been explored through various studies. For example, compounds with similar structures demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating potent activity . The presence of electron-donating groups, such as methyl groups on phenyl rings adjacent to the thiazole moiety, was found to enhance cytotoxicity significantly.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure influence biological activity. Key findings include:

  • Methyl Substituents : The presence of methyl groups at specific positions enhances both antimicrobial and anticancer activities.
  • Nitro Group : The nitro group at the 4-position appears to play a critical role in enhancing the compound's reactivity and biological efficacy.
  • Carboxylic Acid Group : This functional group is essential for solubility and interaction with biological targets.

Table 1 summarizes some key findings from SAR studies related to thiazole compounds:

CompoundStructure FeaturesActivity TypeIC50/MIC Values
Compound AMethyl at position 3, Nitro at position 4Anticancer<20 µg/mL
Compound BMethyl at position 3, Ethyl ester at position 4AntimicrobialMIC = 1.95 µg/mL
Compound CCarboxylic acid at position 5AnticancerIC50 = 1.61 µg/mL

Case Study 1: Anticancer Activity

In a study examining various thiazole derivatives, compounds structurally related to 3-Methyl-4-nitro-isothiazole-5-carboxylic acid exhibited significant cytotoxic activity against human cancer cell lines. For example, certain derivatives showed IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on testing derivatives against multiple bacterial strains revealed that modifications in the thiazole structure led to enhanced antimicrobial properties. Compounds were tested for their MICs against Gram-positive bacteria, showing promising results that suggest further exploration for therapeutic applications .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-Methyl-4-nitro-isothiazole-5-carboxylic acid, and what critical parameters govern yield?

Answer:
The synthesis typically involves sequential functionalization of the isothiazole core. A general approach includes:

  • Methylation and Nitration: Introduce the methyl group via alkylation, followed by nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration .
  • Carboxylic Acid Formation: Oxidize a pre-existing side chain (e.g., hydroxymethyl or aldehyde) using KMnO₄ or CrO₃ under acidic conditions .
  • Key Parameters: Reaction temperature (exothermic nitration requires strict cooling), stoichiometry of nitrating agents, and purification via recrystallization (e.g., using DMF/acetic acid mixtures) to isolate the product .

Basic: Which analytical techniques are optimal for structural elucidation and purity assessment?

Answer:

  • X-ray Crystallography: Resolves nitro and carboxylic acid group orientations, as demonstrated for analogous isoxazole derivatives .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify methyl (δ 2.1–2.5 ppm), nitro (deshielded C-4), and carboxylic acid (δ ~170 ppm for ¹³C) groups. DEPT-135 clarifies quaternary carbons .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; mobile phases often combine acetonitrile and 0.1% TFA aqueous solution .

Advanced: How can nitration regioselectivity be enhanced to minimize byproducts?

Answer:

  • Directed Nitration: Use steric or electronic directing groups. For example, pre-introducing a methyl group at C-3 can direct nitration to C-4 via steric hindrance .
  • Catalytic Systems: Employ zeolites or sulfuric acid to stabilize transition states favoring C-4 nitration .
  • In Situ Monitoring: Use FT-IR to track nitro group formation and adjust reaction time dynamically .

Advanced: How to resolve contradictions in reported bioactivity data between in vitro and in vivo models?

Answer:

  • Metabolic Stability: Test compound stability in liver microsomes to identify rapid degradation in vivo, which may explain reduced efficacy .
  • Formulation Adjustments: Use liposomal encapsulation or pro-drug strategies to enhance bioavailability, as seen in studies of similar nitro-heterocycles .
  • Dose-Response Calibration: Compare in vitro IC₅₀ values with pharmacokinetic profiles (Cmax, AUC) to align dosing regimens .

Advanced: What are the primary degradation pathways under physiological conditions, and how can stability be improved?

Answer:

  • Hydrolytic Degradation: The nitro group may undergo hydrolysis at high pH (>9), forming nitrite and carboxylic acid derivatives. Monitor via HPLC-MS .
  • Thermal Stability: Decomposition above 80°C generates CO₂ and nitroso intermediates. Use TGA-DSC to identify safe storage temperatures .
  • Mitigation Strategies: Store under inert gas (N₂) at 4°C in amber vials to prevent photolytic and oxidative degradation .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?

Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Docking Studies: Use computational models (e.g., AutoDock) to predict binding interactions with target enzymes, focusing on nitro and carboxylate groups .
  • Mutagenesis: Engineer enzyme active-site mutations (e.g., Ser→Ala) to confirm critical binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-4-nitro-isothiazole-5-carboxylic acid
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3-Methyl-4-nitro-isothiazole-5-carboxylic acid

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